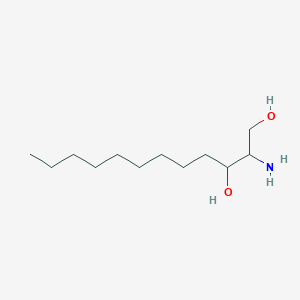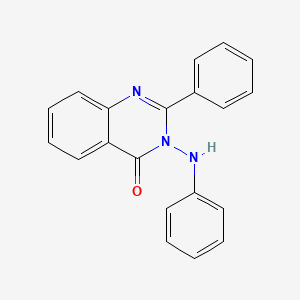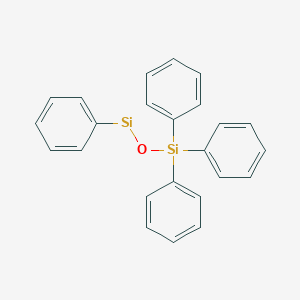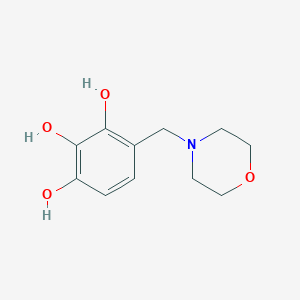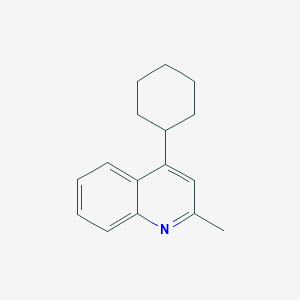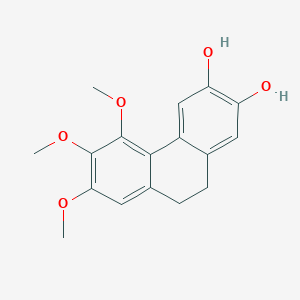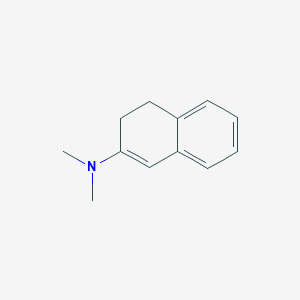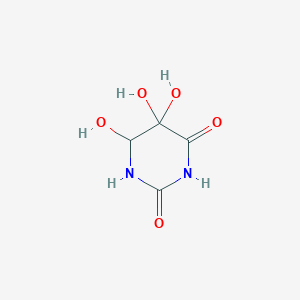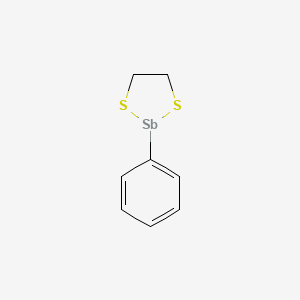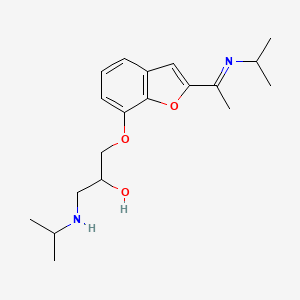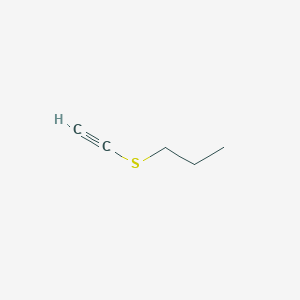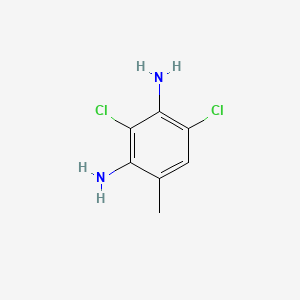
1,3-Benzenediamine, 2,4-dichloro-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediamine, 2,4-dichloro-6-methyl- is an organic compound with the molecular formula C7H8Cl2N2 It is a derivative of benzenediamine, where two chlorine atoms and one methyl group are substituted at the 2, 4, and 6 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 2,4-dichloro-6-methyl- typically involves the chlorination of 1,3-benzenediamine followed by methylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediamine, 2,4-dichloro-6-methyl- may involve large-scale chlorination and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
1,3-Benzenediamine, 2,4-dichloro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile involved.
科学的研究の応用
1,3-Benzenediamine, 2,4-dichloro-6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism by which 1,3-Benzenediamine, 2,4-dichloro-6-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methyl groups influence its reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
類似化合物との比較
Similar Compounds
1,3-Benzenediamine, 2-methyl-: This compound has a similar structure but lacks the chlorine substituents, resulting in different chemical properties and reactivity.
1,3-Benzenediamine, 4-methyl-: Another similar compound with the methyl group at a different position, leading to variations in its chemical behavior.
1,3-Benzenediamine, 2,4-dichloro-: This compound has the chlorine substituents but lacks the methyl group, affecting its overall properties.
Uniqueness
1,3-Benzenediamine, 2,4-dichloro-6-methyl- is unique due to the specific arrangement of chlorine and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
50694-81-0 |
|---|---|
分子式 |
C7H8Cl2N2 |
分子量 |
191.05 g/mol |
IUPAC名 |
2,4-dichloro-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,10-11H2,1H3 |
InChIキー |
MGLBJEAIHLGMRL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1N)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


